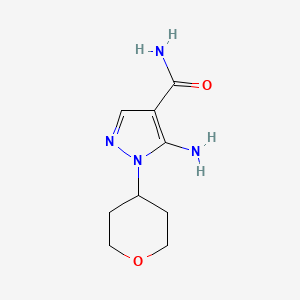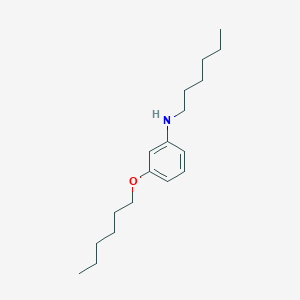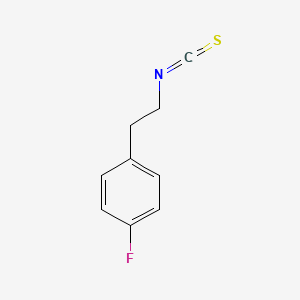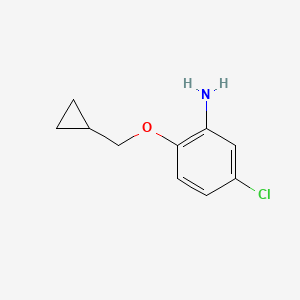
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities
The compound and its derivatives have shown potential in antitumor applications. A study by Hafez et al. (2013) explored the synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from similar compounds. They found these compounds exhibited in vitro antitumor activities against various human cancer cell lines, highlighting the relevance of the chemical structure in antitumor applications (Hafez et al., 2013).
Synthesis of Heterocyclic Compounds
The compound is a key precursor in the synthesis of various heterocyclic compounds. El‐Mekabaty (2014) provided a comprehensive survey of the methods of preparation and chemical reactivity of similar compounds, emphasizing its utility as a building block for creating pharmacologically interesting heterocyclic compounds (El‐Mekabaty, 2014).
Cytotoxicity Studies
Research by Hassan et al. (2014) involved synthesizing new derivatives and examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential use of these compounds in developing cytotoxic agents for cancer treatment (Hassan et al., 2014).
Fluorescent Sensing
A study by Yang et al. (2011) explored a pyrazole-based fluorescent sensor derived from a similar compound for fluoride anion detection. This sensor showed high selectivity and sensitivity, indicating its potential use in chemical sensing applications (Yang et al., 2011).
Application in Synthesis of Benzazepine Derivatives
Ikemoto et al. (2005) developed a practical method for synthesizing benzazepine derivatives using a compound structurally related to 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide. This method was applied in creating orally active CCR5 antagonists, showcasing its utility in pharmaceutical synthesis (Ikemoto et al., 2005).
Antibacterial Agent Synthesis
Palkar et al. (2017) synthesized novel compounds with potential antibacterial activity, utilizing a structurally similar compound. The compounds displayed significant activity against specific bacterial strains, suggesting their use in developing new antibacterial agents (Palkar et al., 2017).
Properties
IUPAC Name |
5-amino-1-(oxan-4-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-8-7(9(11)14)5-12-13(8)6-1-3-15-4-2-6/h5-6H,1-4,10H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDXSBBYUMEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=C(C=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654925 | |
| Record name | 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082745-50-3 | |
| Record name | 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)



![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)





![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)
